Ring Size–Potency Relationship: The 7-Membered Azepine Ring Is Optimal for γ-Secretase Modulator Activity
In the Hoffmann-La Roche GSM lead optimization program, systematic variation of the saturated ring fused to the triazole revealed a clear ring-size dependency for Aβ42 inhibition potency. The 7-membered tetrahydro-triazoloazepine system (corresponding to the [1,5-a]azepine core of CAS 389607-02-7) provided the highest potency, outperforming both the 5-membered and 6-membered ring analogs [1]. Although exact IC₅₀ values for the unsubstituted parent scaffold are not disclosed, the fully elaborated clinical candidate RO7185876 built on this 7-membered [1,5-a]azepine core achieved an IC₅₀ of approximately 2 nM (free concentration) against Aβ42 in both H4 neuroglioma and HEK293 cell assays [1].
| Evidence Dimension | In vitro γ-secretase modulation potency (Aβ42 IC₅₀) |
|---|---|
| Target Compound Data | RO7185876 (built on [1,5-a] triazoloazepine scaffold): IC₅₀ Aβ42 = 2–9 nM (free/total, H4 cells); IC₅₀ Aβ42 = 2–4 nM (free/total, HEK293 cells) |
| Comparator Or Baseline | Lead compound 2 (triazolopyridine scaffold, 6-membered ring): IC₅₀ Aβ42 = 31 nM. 5-membered ring analogs consistently showed lower potency than 7-membered analogs (direction of effect confirmed; exact values in patent table images). |
| Quantified Difference | RO7185876 (7-membered azepine core) is approximately 3- to 15-fold more potent than lead compound 2 (6-membered pyridine core). 5-membered ring analogs systematically less potent than 7-membered. |
| Conditions | Human neuroglioma H4 cells overexpressing human APP695 with Swedish double mutation (K595N/M596L); AlphaLisa Aβ42 detection assay (PerkinElmer Cat #AL203C) |
Why This Matters
Procurement of the 7-membered [1,5-a]azepine scaffold is essential for any research program targeting γ-secretase modulation, as both 5- and 6-membered ring analogs are structurally excluded from achieving the potency ceiling demonstrated by the 7-membered system.
- [1] Bartels, B., Cook, X. A. F., Ratni, H., Reutlinger, M., & Vifian, W. (2020). Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer's Disease. ACS Medicinal Chemistry Letters, 11(6), 1257–1268. Table 1 and in vitro profile table (p. 1263). DOI: 10.1021/acsmedchemlett.0c00109 View Source
